molecular formula C10H20O3 B1664082 2-Hydroxydecanoic acid CAS No. 5393-81-7

2-Hydroxydecanoic acid

Cat. No. B1664082
CAS RN: 5393-81-7
M. Wt: 188.26 g/mol
InChI Key: GHPVDCPCKSNJDR-VIFPVBQESA-N
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Description

2-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 2 by a hydroxy group . It has a molecular formula of C10H20O3 . The average mass is 188.264 Da and the monoisotopic mass is 188.141251 Da .


Synthesis Analysis

The synthesis of 2-Hydroxydecanoic acid involves oxygenation by monooxygenase, using molecular O2 as its substrate . A study on the biosynthesis of 10-Hydroxy-2-decenoic acid, a similar compound, used a NAD(P)H regeneration P450 system and whole-cell catalytic biosynthesis .


Molecular Structure Analysis

The molecular structure of 2-Hydroxydecanoic acid consists of 10 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey is GHPVDCPCKSNJDR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Hydroxydecanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 318.9±15.0 °C at 760 mmHg, and a flash point of 160.9±16.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Application in Cosmetics

  • Scientific Field : Dermatology and Cosmetology .
  • Summary of Application : 10-Hydroxy-2-Decenoic Acid in Royal Jelly Extract has been found to induce both Filaggrin and Amino Acid in a Cultured Human Three-Dimensional Epidermis Model .
  • Methods of Application : The study used a cultured human three-dimensional epidermis model to investigate the effects of 10-Hydroxy-2-Decenoic Acid and 10-Hydroxydecanoic Acid .
  • Results or Outcomes : It was found that 10-Hydroxy-2-Decenoic Acid increases the free amino acids in the stratum corneum of the cultured human epidermis model, and that it increased Filaggrin on both the mRNA and protein levels .

Application in Bone Metabolism

  • Scientific Field : Orthopedics .
  • Summary of Application : The effects of specific fatty acids of Royal Jelly, 10-Hydroxy-2-Decenoic Acid (10H2DA) and 10-Hydroxydecanoic Acid (10HDAA), were investigated in ovariectomized rats .
  • Methods of Application : The study was conducted on ten-week-old female Wistar rats .
  • Results or Outcomes : The specific results or outcomes of this study are not provided in the search results .

Application in Biosynthesis

  • Scientific Field : Biochemistry .
  • Summary of Application : 10-Hydroxy-2-decenoic acid (10-HDA) is an α, β-unsaturated medium-chain carboxylic acid containing a terminal hydroxyl group. It has various unique properties and great economic value .
  • Methods of Application : The study improved the two-step biosynthesis method of 10-HDA. The conversion rate of the intermediate product trans-2-decenoic acid in the first step of 10-HDA synthesis could reach 93.1 ± 1.3% by combining transporter overexpression and permeation technology strategies .
  • Results or Outcomes : Finally, the yield of 10-HDA was 486.5 mg/L using decanoic acid as the substrate with two-step continuous biosynthesis .

Application in Pharmacokinetics

  • Scientific Field : Pharmacology .
  • Summary of Application : The unique fatty acids in royal jelly (RJ), 10-hydroxy-2-decenoic acid and 10-hydroxydecanoic acid are expected to be associated with many health benefits, but little is known on the pharmacokinetics and metabolism .
  • Methods of Application : The study was conducted on twelve volunteers who received RJ capsules or enzyme treated RJ (ETRJ) capsules (800 mg). The other group received two doses of ETRJ tablets (800 mg and 1600 mg) .
  • Results or Outcomes : The major RJ fatty acids were metabolized to dicarboxylate, absorbed into the circulation and their absorption increased by enzyme treatment .

Application as a Surfactant

  • Scientific Field : Chemistry .
  • Summary of Application : 2-Hydroxydecanoic Acid is used as a surfactant .
  • Methods of Application : It is used as a detergent and as an emulsifier and dispersant .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the search results .

Application in Drug Absorption

  • Scientific Field : Pharmacology .
  • Summary of Application : 2-Hydroxydecanoic Acid is used in the study of drug absorption by intestinal mucosal enhancement using decanoic acid and its derivatives .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the search results .

Safety And Hazards

2-Hydroxydecanoic acid is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn . It is advised to avoid formation of dust and aerosols .

properties

IUPAC Name

2-hydroxydecanoic acid
Source PubChem
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InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPVDCPCKSNJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021248
Record name 2-Hydroxydecanoic acid
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Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hydroxydecanoic acid

CAS RN

5393-81-7
Record name 2-Hydroxydecanoic acid
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Record name 2-Hydroxydecanoic acid
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Record name 2-HYDROXYDECANOIC ACID
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Record name 2-Hydroxydecanoic acid
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Record name HYDROXYCAPRIC ACID
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Synthesis routes and methods I

Procedure details

An alternate novel method of resolving 2-hydroxydecanoic acid is illustrated in scheme 3. According to this method, racemic 2-hydroxydecanoic acid (VI) is first converted to the racemic methyl ester (X) by reacting it with methanol and hydrochloric acid as described for the analogous reaction in scheme 2 (VIII→IX). The racemic methyl ester (X) is then reacted with Lipase P-30 to form (R)-methyl-2-hydroxydecanoate (IX) and (S)-2-hydroxydecanoic acid (VIII'). This reaction is typically carried out at a temperature from about 5° C. to about 55° C. in water or a water miscible solvent, or at the organic/aqueous interface of a water miscible solvent and an organic cosolvent. Examples of appropriate solvents are dimethylsulfoxide (DMSO)/water, toluene/water, methanol/water, hexane/water and tetrahydrofuran (THF)/water. The preferred temperature is from about 20° C. to about 50° C. and the preferred solvent is water. The pH is generally maintained at about 6.0 to about 8.0.
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Synthesis routes and methods II

Procedure details

Either of the diastereomeric salts so formed may then be reacted with a mineral or organic acid (e.g., sulfuric or acetic acid) in an inert solvent such as ethylacetate, water, acetone or toluene, preferably ethyl acetate, to yield the pure enantiomer of 2-hydroxydecanoic acid having the same stereochemistry at the carbon alpha to the carbonyl group (e.g., VII→VIII in scheme 2). The reaction temperature may range from about -78° C. to about 100° C., but is preferably about room temperature. Either of the resulting pure enantiomers of 2-hydroxydecanoic acid can then be converted into the pure enantiomer of methyl-2-hydroxydecanoate having the same stereochemistry at the carbon alpha to the carbonyl group by treatment with methanol and hydrochloric acid at a temperature from about -78° C. to about 100° C. (e.g., VIII→IX in scheme 2). The solvent may be methanol or another inert, polar, aprotic solvent such as methanol/THF, methanol/methylene chloride or methanol/toluene.
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Synthesis routes and methods III

Procedure details

2-Bromohexadecanoic acid (m.p. 51.5°-52.5° C) prepared from palmitic acid of high purity according to the method of Schwenk, E. and Papa, D; J. Am. Chem. Soc., 70 (1948) 3626, was treated with a solution of potassium hydroxide in 95 % methanol in an oil bath at 90° C at which 2-hydroxyhexadecanoic acid (m.p. 86.1°-86.3° C after recrystallization from ethanol and then from dichloromethane) was formed. Methyl 2-methoxyhexadecanoate (m.p. 28.6°-30.6° C) was obtained from 2-hydroxydecanoic acid by esterification and etherification with diazomethane using borone trifluoride as catalyst for the esterification whereafter it was reduced with lithium aluminum hydride to the formation of 2-methoxyhexadecanol-1 (m.p. 34.3°-34.9° C) which was purified by chromatography on silicic acid, 2-methoxyhexadecyl p-toluenesulphonate (m.p. 38°-39° C) was prepared by treating 2-methoxyhexadecanol with p-toluenesulphonylchloride in pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
292
Citations
ME Bannage, AJ Burke, SG Davies, CJ Goodwin - Tetrahedron: Asymmetry, 1994 - Elsevier
3-Amino-2-hydroxydecanoic acid (AHDA) is an unusual amino acid purported to occur in the recently isolated angiotensin-converting enzyme inhibitor microgipin. In order to elucidate …
Number of citations: 78 www.sciencedirect.com
AGH Wee, DD McLeod - The Journal of Organic Chemistry, 2003 - ACS Publications
… elimination of α-d-lyxofuranosyl phenyl sulfone (3b), is successfully converted to the naturally occurring, nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid (2). Also …
Number of citations: 27 pubs.acs.org
ME Bunnage, AJ Burke, SG Davies, CJ Goodwin - Tetrahedron: Asymmetry, 1995 - Elsevier
… Abstract: 3-Amino-2-hydroxydecanoic acid (AHDA) is a novel amino acid which has been … compound provided a novel 3-amino-2hydroxydecanoic acid (AHDA) which was considered to …
Number of citations: 80 www.sciencedirect.com
A Tuch, M Sanière, Y Le Merrer, JC Depezay - Tetrahedron: Asymmetry, 1996 - Elsevier
… highly functionalized enantiopure chiral building block is a good precursor of other biologically important compounds (Scheme 1), such as : - (2S,3R)-3-amino-2-hydroxydecanoic acid 2 …
Number of citations: 45 www.sciencedirect.com
T Sano, K Kaya - Phytochemistry, 1997 - Elsevier
… agardhii, we found a novel chlorinated 3-amino-2-hydroxydecanoic acidcontaining tetrapeptide (1). Furthermore, we also found a closely related nonchlorinated tetrapeptide (2). We …
Number of citations: 38 www.sciencedirect.com
G Righi, A Chionne, R D'Achille, C Bonini - Tetrahedron: Asymmetry, 1997 - Elsevier
Metal halide-mediated opening of three membered rings: enantioselective synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and … Metal halide-mediated opening of three membered rings: enantioselective …
Number of citations: 37 www.sciencedirect.com
SC Deshmukh, P Talukdar - The Journal of Organic Chemistry, 2014 - ACS Publications
We report the stereoselective synthesis of an alkynyl side-chain containing (2S,3R)-α-hydroxy-β-amino acid ((2S,3R)-AHBA) analogues. The Cu(I)-catalyzed reactions of (R)-…
Number of citations: 8 pubs.acs.org
NM Shirode, ARAS Deshmukh - Tetrahedron, 2006 - Elsevier
… interested in the synthesis of 3-amino-2-hydroxydecanoic acid (AHDA) from the 4-formyl-β-lactam synthon. (2S,3R)-3-Amino-2-hydroxydecanoic acid (1b) is an unusual novel amino …
Number of citations: 10 www.sciencedirect.com
RS Rohokale, DD Dhavale - Beilstein Journal of Organic …, 2014 - beilstein-journals.org
BJOC - Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin Journal Logo …
Number of citations: 8 www.beilstein-journals.org
H Tsuji, T Eto, Y Sakamoto - Materials, 2011 - mdpi.com
… acid) (PHA), and poly(DL-2-hydroxydecanoic acid) (PDA) were synthesized by acid-catalyzed … acid (HA), and DL-2-hydroxydecanoic acid (DA), respectively. The hydrolytic degradation …
Number of citations: 40 www.mdpi.com

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